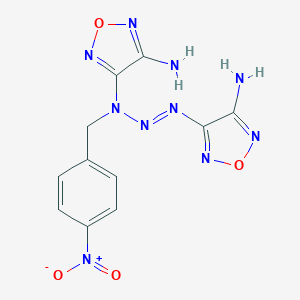
3-amino-4-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1-{4-nitrobenzyl}-2-triazenyl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound known for its energetic properties. This compound is characterized by the presence of triazene and oxadiazole rings, which contribute to its high formation heat and excellent detonation performance .
Métodos De Preparación
The synthesis of 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the reaction of 3,4-diaminofurazan with triazene bridges. The compound is fully characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), elemental analysis, and single crystal X-ray diffraction . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) has several scientific research applications:
Chemistry: It is used in the study of energetic materials due to its high detonation performance and stability.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in the study of nitrogen-rich compounds.
Industry: Its energetic properties make it suitable for use in explosives and propellants.
Mecanismo De Acción
The mechanism by which 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exerts its effects involves the interaction of its triazene and oxadiazole rings with molecular targets. These interactions can lead to the release of energy through detonation or other energetic processes. The compound’s crystal packing, intermolecular interactions, and electrostatic potential (ESP) play crucial roles in its stability and sensitivity .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) include other nitrogen-rich heterocyclic compounds such as:
3,4-diaminofurazan: Known for its energetic properties and used in the synthesis of various energetic materials.
Triazene derivatives: These compounds share the triazene bridge and exhibit similar energetic characteristics.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their stability and energetic properties.
The uniqueness of 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) lies in its combination of triazene and oxadiazole rings, which contribute to its high formation heat, excellent detonation performance, and reduced sensitivity to mechanical stimuli .
Propiedades
Fórmula molecular |
C11H10N10O4 |
|---|---|
Peso molecular |
346.26g/mol |
Nombre IUPAC |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(4-nitrophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C11H10N10O4/c12-8-10(17-24-15-8)14-19-20(11-9(13)16-25-18-11)5-6-1-3-7(4-2-6)21(22)23/h1-4H,5H2,(H2,12,15)(H2,13,16) |
Clave InChI |
LRYWERRQAXHOOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















